An In-Depth Technical Guide to Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 1363380-89-5)
An In-Depth Technical Guide to Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 1363380-89-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, characterization, and burgeoning applications, particularly in the field of targeted protein degradation.
Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane skeleton is a conformationally constrained bicyclic amine that has garnered significant attention in drug discovery.[1] This rigid framework serves as a valuable scaffold for the development of novel therapeutics by orienting substituents in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Natural products and synthetic molecules incorporating this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate, with its strategically placed functional groups—a protected amine and an ethyl ester—is a versatile intermediate for the synthesis of complex molecules with therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate is presented in the table below.
| Property | Value |
| CAS Number | 1363380-89-5 |
| Molecular Formula | C₁₆H₂₈N₂O₄ |
| Molecular Weight | 312.41 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Synthesis of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate
While a specific, publicly available, step-by-step protocol for the synthesis of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate is not extensively documented, a plausible and efficient synthetic route can be designed based on the well-established Robinson-Schöpf reaction.[3][4] This classical method allows for the one-pot construction of the 9-azabicyclo[3.3.1]nonane core from a dialdehyde, a primary amine, and a derivative of acetone.
A proposed multi-step synthesis is outlined below:
Step 1: Synthesis of the 9-Azabicyclo[3.3.1]nonane-3,7-dione Core
The synthesis would commence with a Robinson-Schöpf-type cyclocondensation. This reaction typically involves the condensation of a glutaraldehyde equivalent, a primary amine (in this case, a protected amino-acetaldehyde or a precursor), and an acetonedicarboxylate derivative. For the synthesis of the target molecule, a more practical approach would involve the initial formation of a piperidone derivative followed by a subsequent annulation.
A more direct and commonly employed route involves a double Mannich reaction. The key starting materials would be a suitably substituted piperidone, formaldehyde, and an amine.
Step 2: Stereoselective Reduction and Functional Group Manipulation
Following the formation of the dione, a stereoselective reduction of one of the ketone functionalities would be necessary to introduce the desired stereochemistry at the C3 position. This can be achieved using various reducing agents, such as sodium borohydride or lithium aluminium hydride, with the choice of reagent and reaction conditions influencing the stereochemical outcome.
Step 3: Introduction of the Amino Group and Protection
The second ketone at the C7 position can then be converted to an amine. This can be accomplished through reductive amination. The resulting amine would then be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the desired Boc-protected amine.
Step 4: Esterification
Finally, the carboxylic acid at the C3 position would be esterified to the corresponding ethyl ester. This can be achieved through Fischer esterification using ethanol in the presence of a catalytic amount of acid.
Start [label="Starting Materials\n(e.g., Substituted Piperidone,\nFormaldehyde, Amine)", fillcolor="#FBBC05"]; Step1 [label="Robinson-Schöpf Reaction or\nDouble Mannich Reaction", fillcolor="#4285F4"]; Intermediate1 [label="9-Azabicyclo[3.3.1]nonane-3,7-dione\nIntermediate", shape=ellipse, fillcolor="#FFFFFF"]; Step2 [label="Stereoselective Reduction\n(e.g., NaBH4)", fillcolor="#4285F4"]; Intermediate2 [label="Hydroxy-keto Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Step3 [label="Reductive Amination &\nBoc Protection", fillcolor="#4285F4"]; Intermediate3 [label="Boc-amino-hydroxy Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; Step4 [label="Esterification\n(Ethanol, H+)", fillcolor="#4285F4"]; FinalProduct [label="Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate", fillcolor="#34A853"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> FinalProduct; }
Plausible Synthetic WorkflowAnalytical Characterization
The structural confirmation of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate would rely on a combination of spectroscopic techniques. Based on the analysis of analogous structures, the following characteristic data can be expected.[5][6][7][8]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), the Boc protecting group (singlet at ~1.4 ppm), and the protons of the bicyclic core. The chemical shifts and coupling constants of the bridgehead protons and the protons on the substituted carbons would be indicative of the stereochemistry. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, and the carbons of the bicyclic framework. |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the ester and carbamate, and the C-N and C-O stretches. |
Sample [label="Synthesized Compound", fillcolor="#FBBC05"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4"]; MS [label="Mass Spectrometry\n(ESI-MS)", fillcolor="#4285F4"]; IR [label="IR Spectroscopy", fillcolor="#4285F4"]; Structure [label="Structural Confirmation", shape=ellipse, fillcolor="#34A853"];
Sample -> NMR; Sample -> MS; Sample -> IR; NMR -> Structure; MS -> Structure; IR -> Structure; }
Analytical Characterization WorkflowApplications in Drug Discovery and Development
The unique structural features of Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate make it a highly valuable building block in medicinal chemistry.
A Versatile Scaffold for Ligand Synthesis
The rigid 9-azabicyclo[3.3.1]nonane core allows for the precise positioning of pharmacophoric groups, which is crucial for achieving high-affinity and selective interactions with biological targets. The Boc-protected amine at the C7 position can be deprotected to allow for the introduction of a wide variety of substituents, while the ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual functionality enables the synthesis of diverse libraries of compounds for screening against various therapeutic targets.
A Key Component in Proteolysis Targeting Chimeras (PROTACs)
A particularly exciting application for this molecule is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[9][10][11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[10][11]
Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate is an ideal linker component for PROTAC synthesis.[13] The deprotected amine can be coupled to a ligand that binds to the target protein of interest, while the ester can be hydrolyzed and coupled to a ligand that binds to an E3 ligase, such as Cereblon or VHL.[10] The rigid bicyclic structure of the linker can provide optimal spacing and orientation between the two ligands, which is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
POI_Ligand [label="Target Protein\n(POI) Ligand", fillcolor="#EA4335"]; Linker [label="Ethyl 7-amino-9-azabicyclo[3.3.1]nonane-3-carboxylate\n(deprotected & hydrolyzed)", fillcolor="#FBBC05"]; E3_Ligand [label="E3 Ligase\nLigand", fillcolor="#4285F4"]; PROTAC [label="PROTAC Molecule", shape=ellipse, fillcolor="#FFFFFF"]; Ternary_Complex [label="POI-PROTAC-E3 Ligase\nTernary Complex", shape=Mdiamond, fillcolor="#34A853"]; Degradation [label="Target Protein\nDegradation", shape=ellipse, fillcolor="#34A853"];
POI_Ligand -> PROTAC; Linker -> PROTAC; E3_Ligand -> PROTAC; PROTAC -> Ternary_Complex; Ternary_Complex -> Degradation; }
Conceptual Use in PROTACsConclusion
Ethyl 7-(Boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate is a valuable and versatile building block for medicinal chemists. Its rigid bicyclic core and orthogonal protecting groups provide a robust platform for the synthesis of complex and biologically active molecules. The potential for its application as a linker in the development of PROTACs highlights its importance in the future of targeted therapeutics. Further exploration of the synthetic routes to this compound and its derivatives will undoubtedly accelerate the discovery of novel drugs for a wide range of diseases.
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